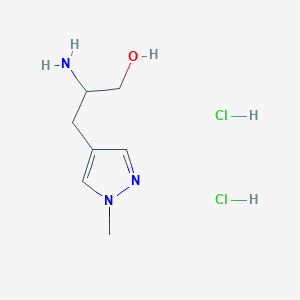

2-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol dihydrochloride is a synthetic organic compound featuring a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Wirkmechanismus

Target of Action

Pyrazole derivatives, which include this compound, are known to have a broad spectrum of biological activities .

Mode of Action

It’s known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biological pathways due to their diverse pharmacological effects .

Result of Action

Pyrazole derivatives are known to have a broad range of biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol dihydrochloride typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, 1-methyl-1H-pyrazole can be prepared by reacting hydrazine hydrate with acetylacetone under reflux conditions.

Amination and Alcohol Formation: The next step involves the introduction of the amino and hydroxyl groups. This can be achieved by reacting the pyrazole derivative with an appropriate amino alcohol precursor under controlled conditions.

Formation of the Dihydrochloride Salt: The final step is the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or aldehydes.

Reduction: Reduction reactions can target the pyrazole ring or the amino group, potentially leading to the formation of hydrazine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of hydrazine derivatives.

Substitution: Introduction of various alkyl or acyl groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential as a ligand. It may also serve as a probe in biochemical assays.

Medicine

Medicinally, this compound is of interest for its potential therapeutic properties. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it valuable for various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-amino-1H-pyrazole: Lacks the methyl and hydroxyl groups, leading to different chemical properties and reactivity.

4-amino-1H-pyrazole: Similar structure but with the amino group at a different position, affecting its biological activity.

1-methyl-3-amino-1H-pyrazole: Similar but without the hydroxyl group, which may alter its solubility and reactivity.

Uniqueness

2-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol dihydrochloride is unique due to the presence of both amino and hydroxyl groups, which provide multiple sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.

Biologische Aktivität

2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol dihydrochloride (CAS Number: 1314915-89-3) is a compound of interest due to its potential biological activities. It belongs to the pyrazole family, which has been recognized for various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is C7H14Cl2N3O, with a molecular weight of 228.12 g/mol. Its structure includes a pyrazole ring, which is often associated with diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 1314915-89-3 |

| Molecular Formula | C₇H₁₄Cl₂N₃O |

| Molecular Weight | 228.12 g/mol |

| Physical Form | Powder |

Antimicrobial Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazole derivatives, revealing that some compounds demonstrated effective inhibition against bacterial strains such as E. coli and S. aureus at low concentrations. Specifically, compounds with aliphatic amide functionalities showed enhanced antibacterial activity due to their interaction with bacterial cell membranes .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been extensively documented. For instance, a series of 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido)phenyl)-4,5-dihydropyrazole derivatives were tested for their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6. These compounds exhibited inhibitory activities comparable to standard anti-inflammatory drugs such as dexamethasone . The mechanism involves the modulation of inflammatory pathways, making this compound a candidate for further development in inflammatory disease treatments.

Anticancer Properties

The anticancer activity of pyrazole derivatives has also been explored. Some studies have reported that specific derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways. For example, certain compounds demonstrated cytotoxic effects on human cancer cell lines at micromolar concentrations . The structure–activity relationship (SAR) studies suggest that modifications on the pyrazole ring can enhance potency against various cancer types.

Case Study 1: Antimicrobial Efficacy

A recent investigation focused on synthesizing and evaluating the antimicrobial efficacy of novel pyrazole derivatives against multi-drug resistant bacterial strains. Among these, this compound showed promising results with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .

Case Study 2: Anti-inflammatory Activity

In a controlled study assessing anti-inflammatory effects in vivo, compounds derived from the pyrazole scaffold were administered to mice with induced edema. The results indicated a significant reduction in paw swelling and inflammatory markers compared to the control group, suggesting that these compounds could serve as effective anti-inflammatory agents .

Eigenschaften

IUPAC Name |

2-amino-3-(1-methylpyrazol-4-yl)propan-1-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O.2ClH/c1-10-4-6(3-9-10)2-7(8)5-11;;/h3-4,7,11H,2,5,8H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPRKXBCFNHJAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CC(CO)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.